2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one
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Overview
Description
2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one is a complex organic compound that features a unique structure incorporating both boron and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of ethyl boronic acid with a diol to form the dioxaborolane ring. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum under an inert atmosphere.
Cyclization: The intermediate product from the first step undergoes cyclization to form the furodioxaborolane structure. This step may require specific reaction conditions such as elevated temperatures and the presence of a base to facilitate the cyclization process.
Functionalization: The final step involves the introduction of the ethyl groups at specific positions on the molecule. This can be achieved through various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions, often requiring a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The compound’s unique structure allows it to act as a catalyst or intermediate in organic synthesis, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
- 2-Ethyl-4-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6-(10-undecen-1-yloxy)tetrahydrofuro[3,4-d][1,3,2]dioxaborole
Uniqueness
2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to form stable boron-oxygen bonds and participate in various organic reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
74128-60-2 |
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Molecular Formula |
C10H16B2O6 |
Molecular Weight |
253.9 g/mol |
IUPAC Name |
2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one |
InChI |
InChI=1S/C10H16B2O6/c1-3-11-14-5-6(16-11)7-8-9(10(13)15-7)18-12(4-2)17-8/h6-9H,3-5H2,1-2H3 |
InChI Key |
LPYHPZUDOCFICR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)C2C3C(C(=O)O2)OB(O3)CC)CC |
Origin of Product |
United States |
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